molecular formula C17H19ClN2O3S B2988483 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251573-64-4

1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2988483
CAS No.: 1251573-64-4
M. Wt: 366.86
InChI Key: BORVINRAGFROIC-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetically designed molecule features a pyridin-2(1H)-one core structure substituted at the N1 position with a 3-chlorobenzyl group and at the C5 position with a piperidin-1-ylsulfonyl moiety. The integration of a sulfonamide functional group, a well-established pharmacophore, suggests this compound is a valuable scaffold for investigating novel bioactive agents . Compounds with structural similarities, particularly those containing the piperidin-1-ylsulfonyl group, have demonstrated promising antimalarial activity against Plasmodium falciparum in vitro, highlighting the potential of this chemical class in parasitology research . The mechanism of action for such compounds is an area of active investigation, with molecular docking studies suggesting potential inhibition of key parasitic enzymes like falcipain-2, a cysteine protease essential for hemoglobin degradation . Furthermore, the pyridinone sulfonamide structure is recognized in cancer research, with analogous compounds being explored as inhibitors of intracellular signaling pathways, such as DOCK1, which may inform studies in oncology and immunology . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is a key building block for researchers developing novel compounds for screening against infectious diseases and for probing biological mechanisms.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-6-4-5-14(11-15)12-19-13-16(7-8-17(19)21)24(22,23)20-9-2-1-3-10-20/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORVINRAGFROIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on available research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be represented as follows:

C15H17ClN2O2S\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}_2\text{S}

This compound features a pyridine core substituted with a piperidine sulfonamide group and a chlorobenzyl moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been evaluated primarily for its antimicrobial and antifungal properties. Below are key findings from various studies.

Antimicrobial Activity

Research indicates that derivatives similar to 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) for related compounds ranging from 0.22μg/mL0.22\,\mu g/mL to 0.25μg/mL0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound A (similar structure)0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis
Compound C0.97Candida auris

Antifungal Activity

In vitro studies have shown that the compound can induce apoptotic cell death in fungal pathogens such as Candida auris, with MIC values ranging from 0.24μg/mL0.24\,\mu g/mL to 0.97μg/mL0.97\,\mu g/mL . The mechanism involves disruption of the fungal plasma membrane and induction of cell cycle arrest.

Case Study: Efficacy Against Candida auris
A study synthesized several piperidine-based derivatives and tested their antifungal activity against clinical isolates of C. auris. The most active derivatives demonstrated fungicidal behavior confirmed by cell count assays, indicating their potential as therapeutic agents against resistant fungal infections .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the piperidine ring and substitution patterns on the pyridine core significantly affect biological potency. Compounds with electron-withdrawing groups, such as chlorine or trifluoromethyl groups, tend to exhibit enhanced activity against both bacterial and fungal strains.

Table 2: Structure-Activity Relationships

ModificationBiological Impact
Chlorine substitutionIncreased antimicrobial potency
Trifluoromethyl groupEnhanced antifungal activity
Piperidine sulfonamideCritical for bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

3-Chlorobenzyl vs. Other Benzyl Derivatives
  • 3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)pyridin-2(1H)-one (CAS: 866136-07-4): Shares the 3-chlorobenzyl group but substitutes the sulfonylpiperidine with a trimethoxymethyl group. However, it lacks the hydrogen-bonding capacity of the sulfonyl group, which may diminish target affinity . Molecular Weight: 358.22 g/mol .
  • 1-(1,1'-Biphenyl-2-ylmethyl)-5-(4-fluorophenyl)pyridin-2(1H)-one: Replaces 3-chlorobenzyl with a biphenylmethyl group. However, this may reduce solubility .

Substituent Variations at Position 5

Piperidin-1-ylsulfonyl vs. Heterocyclic Moieties
  • 5-(3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl) Derivatives: Compounds like 1-(3-bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one () feature oxadiazole rings at position 5. Impact: Oxadiazoles are electron-deficient and may improve metabolic stability.
  • 5-(Trifluoromethyl)pyridin-2(1H)-one Derivatives: Examples include 1-(4-nitrobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one ().
Enzyme Inhibition Profiles
  • c-Src Kinase Inhibitors :

    • Pyridin-2-one derivatives with hydroxy-methoxybenzoyl substituents (e.g., compound 36 in ) exhibit IC₅₀ values as low as 12.5 µM.
    • Comparison : The piperidin-1-ylsulfonyl group in the target compound may offer superior kinase inhibition due to sulfonamide-enzyme interactions, though direct activity data are unavailable .
  • Comparison: The 3-chlorobenzyl group in the target compound may confer similar DNA-binding affinity, but the sulfonamide could introduce additional cytotoxicity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3-Chlorobenzyl Piperidin-1-ylsulfonyl 377.85 High polarity, H-bond donor
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl) 3-Chlorobenzyl Trimethoxymethyl 358.22 Lipophilic, metabolic stability
1-(1,1'-Biphenyl-2-ylmethyl)-5-(4-fluorophenyl) Biphenylmethyl 4-Fluorophenyl 355.40 High steric bulk, low solubility
5-(3-(4-Trifluoromethoxyphenyl)-oxadiazole 3-Bromobenzyl Oxadiazole 445.20 Electron-deficient, stable

Discussion and Implications

The structural versatility of pyridin-2(1H)-one derivatives allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Takeaways :

  • Halogen Effects: The 3-chlorobenzyl group enhances lipophilicity and target binding compared to non-halogenated analogs.
  • Sulfonamide Advantage : The piperidin-1-ylsulfonyl moiety may improve enzyme inhibition through hydrogen bonding and ionic interactions.
  • Synthetic Flexibility : Modular synthesis enables rapid generation of analogs for structure-activity relationship (SAR) studies.

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